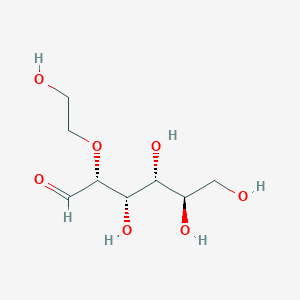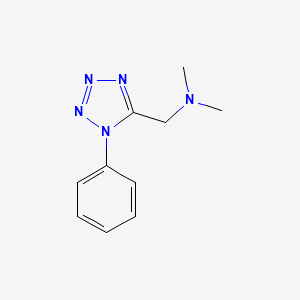
2-O-hydroxyethylglucose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-O-hydroxyethylglucose: is a derivative of glucose where a hydroxyethyl group is attached to the second carbon of the glucose moleculeIts molecular formula is C8H16O7 , and it has a molecular weight of 224.21 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-O-hydroxyethylglucose typically involves the reaction of glucose with ethylene oxide under basic conditions. The reaction proceeds through the nucleophilic attack of the hydroxyl group on the second carbon of glucose on the ethylene oxide, resulting in the formation of this compound. The reaction is usually carried out in an aqueous medium at a temperature range of 50-70°C .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the desired temperature and pH levels, and the product is purified using techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 2-O-hydroxyethylglucose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reduction can be achieved using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur with halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Oxidation of this compound can lead to the formation of carboxylic acids or aldehydes, depending on the reaction conditions.
Reduction: Reduction typically results in the formation of alcohols.
Substitution: Substitution reactions can yield halogenated derivatives of this compound.
Applications De Recherche Scientifique
Chemistry: 2-O-hydroxyethylglucose is used as a building block in the synthesis of various complex molecules.
Biology: In biological research, this compound is used as a substrate in enzymatic reactions. It serves as a model compound to study the metabolism of glucose derivatives and their effects on cellular processes .
Medicine: Its hydrophilic nature and biocompatibility make it suitable for formulating hydrogels and other drug delivery matrices .
Industry: In the industrial sector, this compound is used in the production of biodegradable polymers and surfactants. Its ability to enhance the solubility and stability of products makes it valuable in various formulations .
Mécanisme D'action
The mechanism of action of 2-O-hydroxyethylglucose involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as glucosidases, leading to the release of glucose and hydroxyethyl groups. These metabolites can then participate in various metabolic pathways, influencing cellular processes such as energy production and signal transduction .
Comparaison Avec Des Composés Similaires
2-O-α-D-glucosylglycerol: Similar to 2-O-hydroxyethylglucose, this compound has a glucose moiety attached to glycerol.
2-O-α-D-glucopyranosyl-L-ascorbic acid: This compound features a glucose unit linked to ascorbic acid.
Uniqueness: this compound stands out due to its specific hydroxyethyl substitution, which imparts unique chemical properties and reactivity. This makes it particularly useful in applications requiring specific functional group interactions .
Propriétés
Numéro CAS |
34819-94-8 |
|---|---|
Formule moléculaire |
C8H16O7 |
Poids moléculaire |
224.21 g/mol |
Nom IUPAC |
(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-(2-hydroxyethoxy)hexanal |
InChI |
InChI=1S/C8H16O7/c9-1-2-15-6(4-11)8(14)7(13)5(12)3-10/h4-10,12-14H,1-3H2/t5-,6+,7-,8-/m1/s1 |
Clé InChI |
ZPJYKZMRIIRSBM-ULAWRXDQSA-N |
SMILES isomérique |
C(CO[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES canonique |
C(COC(C=O)C(C(C(CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-[Tert-butyl(dimethyl)silyl]oxyphenyl]propanal](/img/structure/B14144741.png)
![4-(3-butoxyphenyl)-13-thiophen-2-yl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B14144743.png)

![3-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B14144748.png)
![1-(4-Fluorophenyl)-3-[4-(3-methoxyphenyl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B14144763.png)
![[2-(3,5-Dimethylpyrazol-1-yl)cyclohexyl] 3-phenylpropanoate](/img/structure/B14144764.png)
![1-[6-Hydroxy-3,6-dimethyl-4-(3-nitrophenyl)-4,5,6,7-tetrahydro-2H-indazol-5-yl]ethanone](/img/structure/B14144766.png)
![Acetic acid, trichloro-, 4-[(2,5-diethoxyphenyl)thio]butyl ester](/img/structure/B14144779.png)
![2-[(2-Phenyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B14144783.png)

![Tert-butyl[(3,5-dimethoxyphenyl)methyl]amine](/img/structure/B14144798.png)

![3,4,5-trimethoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B14144811.png)

